Cetirizine Glycerol Ester Impurity

Description

Significance of Impurity Profiling in Pharmaceutical Sciences

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities in drug substances and finished pharmaceutical products. globalpharmatek.com Its importance is underscored by several key factors:

Patient Safety: The primary concern is the potential toxicity of impurities. biomedres.usresearchgate.net Some impurities can be harmful, even at very low levels, necessitating their strict control. longdom.org

Regulatory Compliance: Global regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceuticals. longdom.orgbiomedres.us Adherence to these guidelines is mandatory for drug approval and marketing.

Product Quality and Stability: Impurities can affect the stability of a drug, leading to degradation and a decrease in its potency over its shelf life. longdom.orgglobalpharmatek.com

Process Optimization: Understanding the formation of impurities can help manufacturers refine their synthetic and production processes to minimize the generation of these unwanted substances. globalpharmatek.com

The process of impurity profiling involves a range of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental methods for separating and quantifying impurities. longdom.org For structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. ijsrset.comresearchgate.net

Overview of Cetirizine (B192768) Related Substances Research

Research into Cetirizine-related substances is an active area of study, driven by the need to ensure the quality and safety of this widely consumed medication. The United States Pharmacopeia (USP) provides monographs that detail accepted analytical procedures for identifying and quantifying organic impurities in Cetirizine Hydrochloride. shimadzu.com

Studies have focused on developing and validating various analytical methods to detect and quantify a range of potential impurities in Cetirizine formulations. These methods are designed to be highly sensitive and specific, capable of separating the main compound from its related substances. nih.govresearchgate.net For instance, research has described the use of HPLC and LC-MS to identify and characterize process-related impurities, including novel ones not previously listed in pharmacopeias. ijsrset.comresearchgate.net

The identification of impurities often involves their isolation using techniques like preparative HPLC, followed by structural confirmation using mass spectrometry and NMR. ijsrset.comresearchgate.netijsrset.com In some cases, the identified impurities are then synthesized to serve as reference standards for future analytical work. ijsrset.comresearchgate.net This comprehensive approach ensures that any potential impurity can be accurately monitored and controlled throughout the drug's lifecycle.

The table below provides a summary of key information regarding Cetirizine and its Glycerol (B35011) Ester Impurity.

| Attribute | Cetirizine | Cetirizine Glycerol Ester Impurity |

| Chemical Name | (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | 2,3-Dihydroxypropyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate |

| Synonyms | Cetirizine Dihydrochloride (B599025) | Glyceryl ester of cetirizine (USP) |

| CAS Number | 83881-51-0 (for Cetirizine) | 1243652-36-9 |

| Molecular Formula | C21H25ClN2O3 | C24H31ClN2O5 |

| Molecular Weight | 388.89 g/mol | 462.97 g/mol |

| Primary Role | Active Pharmaceutical Ingredient (Antihistamine) | Process-related impurity |

Properties

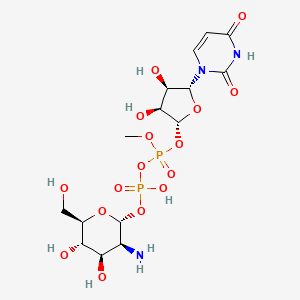

IUPAC Name |

[[(2R,3S,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl] methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O16P2/c1-29-36(28,34-35(26,27)32-13-7(16)9(22)8(21)5(4-19)30-13)33-14-11(24)10(23)12(31-14)18-3-2-6(20)17-15(18)25/h2-3,5,7-14,19,21-24H,4,16H2,1H3,(H,26,27)(H,17,20,25)/t5-,7+,8-,9-,10-,11+,12-,13-,14-,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRYNJABZABMBJ-PDUAMWBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Mechanistic Investigations of Cetirizine Glycerol Ester Impurity

Excipient-Mediated Esterification Reactions

The presence of certain excipients in a formulation can lead to chemical reactions with the API, resulting in the formation of degradation products. In the case of cetirizine (B192768), which possesses a carboxylic acid functional group, esterification with polyol excipients is a known degradation pathway. nih.govnih.gov

Role of Polyol Excipients (Glycerol and Sorbitol) in Impurity Genesis

Oral solutions and drops of cetirizine often contain polyol excipients such as glycerol (B35011) and sorbitol to enhance solubility and palatability. nih.govresearchgate.net However, the hydroxyl groups of these polyols can react with the carboxylic acid moiety of cetirizine to form monoesters. nih.govresearchgate.netscirp.org Studies have demonstrated that this reaction can occur even at relatively low temperatures, with over 1% of cetirizine being converted to its monoester form within a week at 40°C in concentrations similar to those found in commercial preparations. nih.govscirp.orgresearchgate.net The formation of these ester impurities has been confirmed in marketed products, with levels ranging from 0.1% to 0.3% of the declared cetirizine content. nih.govresearchgate.net

Detailed Chemical Mechanism: Nucleophilic Acyl Substitution

The formation of the Cetirizine Glycerol Ester impurity proceeds through a nucleophilic acyl substitution reaction. In this mechanism, a hydroxyl group from the glycerol molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group on the cetirizine molecule. This reaction is reversible and leads to the formation of a monoester. The reaction between cetirizine and polyols like glycerol has been studied to confirm this acylation process. researchgate.net

Influence of Formulation Parameters on Impurity Formation Kinetics

The rate at which the this compound forms is influenced by several formulation parameters. Understanding these factors is crucial for controlling and minimizing the presence of this impurity in the final drug product.

pH Dependence of Ester Formation

The pH of the formulation plays a significant role in the esterification reaction. While specific quantitative data on the optimal pH for Cetirizine Glycerol Ester formation is not extensively detailed in the provided search results, the general principle is that the pH can influence the ionization state of the carboxylic acid group of cetirizine. mdpi.comgoogle.com The reactivity of the carboxylic acid is pH-dependent, which in turn affects the rate of esterification. mdpi.com For instance, in the context of preventing esterification, adjusting the pH to a range of about 2 to 7 has been proposed to inhibit this reaction while maintaining the stability of cetirizine's tertiary amine groups. google.com

Temperature Effects on Reaction Rate and Accelerated Formation

Temperature is a critical factor that accelerates the formation of the this compound. nih.govresearchgate.netscirp.orgresearchgate.net Kinetic studies have been performed at various temperatures, such as 40°C, 60°C, and 80°C, to understand the reaction rate. nih.govresearchgate.netresearchgate.net These studies have shown a clear trend of increased impurity formation with rising temperatures. nih.govresearchgate.net For example, at 40°C, a significant amount of the ester is formed within a week. nih.govscirp.orgresearchgate.net This temperature-dependent formation is a key consideration in accelerated stability studies, which are designed to predict the long-term stability of the drug product.

Table 1: Temperature Effect on Cetirizine Ester Formation

| Temperature | Observation | Reference |

| 40°C | >1% of cetirizine transformed into a monoester within 1 week. | nih.govresearchgate.netscirp.orgresearchgate.net |

| 40°C, 60°C, 80°C | Kinetic studies revealed that the esters were unstable and degraded, especially at higher temperatures. | nih.govresearchgate.netresearchgate.net |

Impact of Excipient Purity and Trace Contaminants

The purity of the excipients used in a formulation is paramount to ensuring the stability of the API. scirp.orgresearchgate.net Excipients can contain reactive impurities or degradation products that can interact with the drug substance. nih.govscirp.org For example, trace amounts of aldehydes or other reactive species in glycerol could potentially influence the degradation pathways of cetirizine. scirp.orgslideshare.net Therefore, ensuring the quality and purity of excipients like glycerol is a critical step in preventing the formation of unwanted impurities. scirp.orgdrhothas.com Analysis of excipients for their purity prior to product development is a crucial step to mitigate the risk of drug-excipient interactions. scirp.orgdrhothas.com

Degradation Behavior and Stability Science of Cetirizine Glycerol Ester Impurity

Kinetic Studies of Cetirizine (B192768) Glycerol (B35011) Ester Degradation

The formation of cetirizine glycerol ester is a reaction between the carboxylic acid group of cetirizine and the hydroxyl groups of glycerol, an excipient commonly used in oral solutions. nih.govresearchgate.netdrhothas.com Kinetic studies have been performed to understand the rate of this reaction and the subsequent stability of the ester impurity.

Research has shown that the esterification reaction occurs even at relatively low temperatures. In a study using concentrations similar to those in marketed preparations, more than 1% of the cetirizine content was converted into a monoester within one week at a temperature of 40°C. nih.govresearchgate.net

Table 1: Formation of Cetirizine Glycerol Monoester at 40°C

| Time (weeks) | Cetirizine Content Transformed (%) |

|---|---|

| 1 | > 1% |

Data derived from kinetic studies on the reaction between cetirizine and glycerol. nih.govresearchgate.net

Forced Degradation and Stress Testing Methodologies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a substance. nih.gov These studies involve subjecting the compound to stress conditions more severe than accelerated stability conditions to understand its degradation pathways. nih.govpharmacyjournal.in

Hydrolytic Conditions (Acidic, Basic, Neutral)

While specific forced degradation data for the isolated Cetirizine Glycerol Ester Impurity is not extensively detailed in the public literature, the stability of the parent compound, cetirizine, provides insights into potential vulnerabilities. Cetirizine dihydrochloride (B599025) has been shown to be unstable in acidic conditions but stable in basic conditions. nih.gov

Forced degradation studies on cetirizine have been conducted under various hydrolytic conditions. In one study, cetirizine was subjected to 0.1 M HCl and 0.1 M NaOH at both room temperature and 105°C. nih.gov Significant degradation (up to 19%) was observed under acidic conditions at 105°C, while degradation under basic conditions at the same temperature was slightly lower at 15%. nih.gov Another study found that cetirizine was unstable in 2 M HCl but stable even in 5 M NaOH at 90°C for up to 48 hours. nih.gov Given that the impurity is an ester, it is expected to be susceptible to hydrolysis, particularly under acidic and basic conditions, likely cleaving back to cetirizine and glycerol.

Table 2: Summary of Forced Degradation of Cetirizine (Parent Drug) under Hydrolytic Conditions

| Condition | Temperature | Duration | Degradation Observed |

|---|---|---|---|

| 0.1 M HCl | 105°C | - | ~19% nih.gov |

| 0.1 M NaOH | 105°C | - | ~15% nih.gov |

| 0.1 M HCl | 80°C | 10 h | Significant nih.govresearchgate.net |

| 0.1 M NaOH | 80°C | 10 h | No degradation nih.gov |

Oxidative and Other Environmental Stress Factors

Oxidative stress is a key factor in the degradation of many pharmaceutical compounds. Studies on cetirizine show it is susceptible to oxidation. nih.govresearchgate.net Forced degradation with 33% hydrogen peroxide (H₂O₂) at room temperature for 24 hours resulted in the formation of cetirizine N-oxide. nih.govresearchgate.net Another study using 0.5% H₂O₂ at temperatures between 50-80°C also showed oxidative degradation following pseudo-first-order kinetics. nih.gov

The this compound, containing the same core cetirizine structure, would also be expected to be vulnerable to oxidation at the tertiary amine sites of the piperazine (B1678402) ring. researchgate.netscribd.com Additionally, stress testing of cetirizine under photolytic (UV and sunlight) and thermal (dry heat) conditions has shown varying degrees of degradation, indicating that the core molecule is sensitive to these environmental factors. nih.govsemanticscholar.org

Table 3: Summary of Forced Degradation of Cetirizine (Parent Drug) under Oxidative and Other Stress Conditions

| Condition | Temperature | Duration | Degradation Observed | Major Degradant |

|---|---|---|---|---|

| 33% H₂O₂ | Room Temp | 24 h | Not specified | Cetirizine N-oxide nih.govresearchgate.net |

| 0.5% H₂O₂ | 50-80°C | - | Pseudo-first-order kinetics nih.gov | - |

| Dry Heat | 105°C | - | ~3% nih.gov | - |

| UV Light | - | - | ~9% nih.gov | - |

Development of Stability-Indicating Methods for Monitoring Impurity Levels

The development of stability-indicating analytical methods is a regulatory requirement to ensure that all potential degradation products and impurities can be accurately quantified. ptfarm.plresearchgate.net For cetirizine and its impurities, High-Performance Liquid Chromatography (HPLC) is the most common technique. researchgate.netnih.gov

Several stability-indicating HPLC methods have been developed and validated for the determination of cetirizine and its related impurities, including those formed during stress studies. nih.govresearchgate.netnih.govnih.gov These methods are designed to be specific, demonstrating the ability to separate the main drug peak from all degradation products. nih.gov

A typical method uses a C18 or C8 reversed-phase column with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724). nih.govnih.gov Detection is commonly performed using a UV detector at approximately 230 nm. nih.govptfarm.plnih.gov The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For instance, one validated method demonstrated a limit of quantification of 0.25 μg/mL for degradation products, which is sensitive enough for quality control purposes. nih.govnih.gov Such methods are crucial for monitoring the levels of the this compound in liquid formulations throughout their shelf life. researchgate.netasiapharmaceutics.info

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Cetirizine |

| Cetirizine Dihydrochloride |

| Cetirizine Glycerol Ester |

| Cetirizine N-oxide |

| Glycerol |

| Hydrogen Peroxide |

| Potassium Phosphate (B84403) |

Isolation, Structural Elucidation, and Reference Standards of Cetirizine Glycerol Ester Impurity

Methodologies for Impurity Isolation

The initial step in characterizing any impurity is its isolation from the bulk drug substance. For the Cetirizine (B192768) Glycerol (B35011) Ester impurity, preparative high-performance liquid chromatography (HPLC) is a commonly employed and effective technique. researchgate.netijsrset.com This method allows for the separation of the impurity from Cetirizine and other related substances in the mixture, yielding a purified sample suitable for subsequent structural analysis. ijsrset.com The isolation process is crucial as it ensures that the spectroscopic data obtained is solely from the impurity, leading to an unambiguous structural determination.

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

Once isolated, a battery of sophisticated analytical techniques is utilized to elucidate the precise chemical structure of the Cetirizine Glycerol Ester impurity.

High-Resolution Mass Spectrometry (LC-MS, HRMS, MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone in impurity profiling. researchgate.netshimadzu.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of the impurity. asianpubs.org For the Cetirizine Glycerol Ester, HRMS analysis reveals a molecular formula of C24H31ClN2O5. o2hdiscovery.co

Tandem mass spectrometry (MS/MS) experiments are then conducted to fragment the molecule and analyze the resulting product ions. This fragmentation pattern provides valuable clues about the connectivity of the atoms within the molecule. For instance, the positive electrospray ionization mass spectrum (+ESI-MS) of a related cetirizine impurity showed a protonated molecular ion that helped in deducing its molecular weight and formula. asianpubs.org This systematic approach of analyzing fragment ions allows researchers to piece together the structural puzzle of the impurity. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. Both 1H NMR and 13C NMR are essential for the structural confirmation of the this compound. researchgate.netijsrset.com

1H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

13C NMR: This provides information on the different types of carbon atoms in the molecule. For instance, in the characterization of other cetirizine impurities, the presence of a specific carbon signal confirmed a particular structural feature. ijsrset.com

By analyzing the chemical shifts, splitting patterns, and integration values in the NMR spectra, scientists can definitively map out the structure of the impurity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the this compound would be expected to show characteristic absorption bands corresponding to the ester carbonyl group, hydroxyl groups of the glycerol moiety, and other functional groups present in the Cetirizine structure. This data complements the information obtained from mass spectrometry and NMR to provide a comprehensive structural confirmation. o2hdiscovery.co

Development and Application of Certified Reference Standards for this compound

Certified Reference Standards (CRS) are highly purified substances used as a benchmark for analytical measurements. synzeal.comsigmaaldrich.combiosynth.com The availability of a CRS for the this compound is crucial for several reasons:

Accurate Quantification: It allows for the accurate determination of the amount of this specific impurity in batches of Cetirizine, ensuring it does not exceed the limits set by regulatory authorities. synzeal.com

Method Validation: The reference standard is essential for validating the analytical methods used for routine quality control testing. synzeal.com

Peak Identification: In chromatographic analysis, the reference standard is used to unequivocally identify the peak corresponding to the this compound. google.com

Several suppliers specialize in the synthesis and certification of pharmaceutical impurities, providing well-characterized reference standards for compounds like the this compound. clearsynth.compharmaffiliates.comhtsbiopharma.com These standards are accompanied by a comprehensive Certificate of Analysis that includes data from the various spectroscopic techniques used for its characterization, ensuring its identity, purity, and potency.

The table below provides an overview of the key analytical techniques and their role in the analysis of the this compound.

| Technique | Purpose | Key Findings for this compound |

| Preparative HPLC | Isolation of the impurity from the drug substance. | Provides a purified sample for structural analysis. |

| LC-MS/HRMS | Determination of molecular weight and elemental composition. | Confirms the molecular formula as C24H31ClN2O5. |

| MS/MS | Structural elucidation through fragmentation analysis. | Provides information on the connectivity of atoms. |

| 1H NMR | Characterization of the proton framework. | Details the chemical environment and arrangement of hydrogen atoms. |

| 13C NMR | Characterization of the carbon skeleton. | Confirms the presence and types of carbon atoms in the molecule. |

| IR Spectroscopy | Identification of functional groups. | Shows characteristic bands for ester and hydroxyl groups. |

| Certified Reference Standard | Quantitative analysis and method validation. | Enables accurate measurement and control of the impurity in the final drug product. |

Analytical Methodologies for Detection and Quantification of Cetirizine Glycerol Ester Impurity

Chromatographic Method Development and Validation

The separation and quantification of the Cetirizine (B192768) Glycerol (B35011) Ester impurity from the parent drug and other related substances necessitate the development of robust and specific chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

HPLC and UPLC methods are fundamental in the analytical workflow for impurity profiling of cetirizine. These techniques offer high resolution and sensitivity, enabling the separation of structurally similar compounds. A validated HPLC method has been specifically developed for the detection of Cetirizine Glycerol Ester along with other related substances in cetirizine hydrochloride samples google.com. This method demonstrates the capability of modern chromatographic systems to achieve baseline separation of the impurity from the main cetirizine peak, which is essential for accurate quantification google.com.

UPLC systems, with their use of smaller particle size columns, offer advantages in terms of speed and efficiency, allowing for faster analysis times without compromising separation quality. While specific UPLC methods solely for the Cetirizine Glycerol Ester impurity are not extensively detailed in publicly available literature, the principles of method transfer from HPLC to UPLC are well-established and can be applied to achieve improved performance.

Optimized Reversed-Phase Chromatography Strategies

Reversed-phase chromatography is the predominant strategy for the analysis of cetirizine and its impurities. This approach utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the this compound, a specific reversed-phase HPLC method has been detailed, employing a C18 chromatographic column google.com. The selection of a suitable C18 column is critical, with factors such as particle size, pore size, and surface area influencing the separation efficiency. The method described in a patent utilizes a Waters Sunfire C18, 4.6 x 250 mm, 5 µm column, which has proven effective in resolving the glycerol ester impurity from cetirizine and other related compounds google.com. The retention time for the this compound under these specific conditions was reported to be approximately 10.7 minutes google.com.

Method Parameters Optimization (Mobile Phase Composition, Chromatographic Columns, Temperature)

Optimization of chromatographic parameters is crucial for achieving a robust and reliable analytical method. Key parameters that are typically optimized include the mobile phase composition (including pH and organic modifier concentration), the type of chromatographic column, and the column temperature.

For the analysis of this compound, a mobile phase consisting of an aqueous solution of 0.05 mol/L sodium dihydrogen phosphate (B84403) with a pH adjusted to 3.8 (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B) has been successfully used google.com. The pH of the mobile phase is a critical parameter as it affects the ionization state of the acidic cetirizine and its impurities, thereby influencing their retention behavior.

The column temperature is another important factor, with a study specifying a column temperature of 40°C for the analysis of cetirizine-related substances, including the glycerol ester google.com. Maintaining a consistent temperature ensures reproducible retention times and peak shapes. The flow rate is also optimized to ensure efficient separation within a reasonable analysis time, with a flow rate of 1.0 mL/min being reported as effective google.com. Detection is typically carried out using a UV detector set at a wavelength where both cetirizine and its impurities exhibit significant absorbance, with 232 nm being a specified wavelength google.com.

| Parameter | Optimized Value | Source |

| Chromatographic Column | Waters Sunfire C18, 4.6 x 250 mm, 5 µm | google.com |

| Mobile Phase A | 0.05 mol/L Sodium Dihydrogen Phosphate (aq) | google.com |

| Mobile Phase B | Acetonitrile | google.com |

| pH of Mobile Phase A | 3.8 | google.com |

| Column Temperature | 40°C | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Detection Wavelength | 232 nm | google.com |

| Retention Time of Impurity | ~10.7 min | google.com |

Impurity Profiling and Quantitative Analysis

Beyond simple detection, a comprehensive understanding of the impurity profile and accurate quantification of individual impurities are essential for quality control.

Non-Targeted Impurity Profiling Approaches Using Advanced Data Analysis

Non-targeted impurity profiling is a powerful approach for identifying unknown impurities in a drug substance or product. This is particularly relevant for impurities like the Cetirizine Glycerol Ester, which can form through interaction with excipients. Liquid chromatography coupled with high-resolution mass spectrometry (LC/HRMS) is a key technique for such studies nih.gov.

In the context of cetirizine, non-targeted studies have been conducted to investigate the impurity profiles of different marketed products. These studies utilize the high mass accuracy and fragmentation capabilities of HRMS to elucidate the structures of unknown peaks. The formation of monoesters between the carboxylic acid of cetirizine and polyols like glycerol, especially in oral solutions, has been noted as a potential interaction researchgate.net. Advanced data analysis techniques, such as principal component analysis (PCA), can be applied to the large datasets generated by LC/HRMS to identify differential impurities between batches or formulations nih.gov.

Quantitative Determination Parameters (Limit of Detection, Limit of Quantification, Linearity, Accuracy, Precision)

Once an impurity is identified, a validated quantitative method is required. The validation of an analytical method ensures its reliability for its intended purpose and typically includes the determination of several key parameters.

Limit of Detection (LOD) and Limit of Quantification (LOQ): For cetirizine-related impurities in general, HPLC methods have demonstrated LODs in the range of 0.08 to 0.26 µg/mL and LOQs in the range of 0.28 to 0.86 µg/mL researchgate.netnih.gov. While specific LOD and LOQ values for the this compound are not individually reported in the reviewed literature, these ranges provide an indication of the sensitivity of the analytical methods for related substances.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the this compound, a study has shown high linearity in the concentration range of 2 µg/mL to 12 µg/mL, with a correlation coefficient of over 0.999 google.com. For cetirizine-related impurities as a group, linearity is typically established over a range of 1 to 4 µg/mL researchgate.netnih.gov.

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix. For cetirizine-related impurities, accuracy is generally assessed across the specified range of the analytical procedure.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For cetirizine and its related impurities, precision is a critical validation parameter to ensure the consistency of the analytical results.

The United States Pharmacopeia-National Formulary (USP-NF) provides an acceptance criterion for the "Glyceryl ester of cetirizine" in cetirizine hydrochloride oral solution, with a limit of not more than 0.5%. This underscores the regulatory importance of controlling this specific impurity.

| Validation Parameter | Finding |

| Limit of Detection (LOD) | General range for related impurities: 0.08 - 0.26 µg/mL researchgate.netnih.gov |

| Limit of Quantification (LOQ) | General range for related impurities: 0.28 - 0.86 µg/mL researchgate.netnih.gov |

| Linearity Range | 2 µg/mL - 12 µg/mL (for Cetirizine Glycerol Ester) google.com |

| Correlation Coefficient (r²) | > 0.999 google.com |

| Accuracy | Assessed by recovery studies for related impurities. |

| Precision | Measured by RSD for repeated analyses of related impurities. |

| Regulatory Limit (USP-NF) | ≤ 0.5% in Cetirizine HCl Oral Solution |

Method Robustness and Transferability Studies

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Method transferability refers to the ability of a method to be successfully transferred from one laboratory to another, or from one instrument to another, without compromising its performance. Both are crucial for ensuring consistent and reliable analytical results throughout the lifecycle of a pharmaceutical product.

A study by Jaber et al. (2004) developed and validated a stability-indicating HPLC method for the determination of cetirizine and its related impurities. The robustness of this method was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as the pH of the mobile phase and the ratio of the organic solvents. The study demonstrated that minor variations in these parameters did not significantly impact the resolution and quantification of the impurities, indicating the method's robustness. nih.gov

The following interactive data table illustrates the typical parameters investigated in a robustness study for an HPLC method for cetirizine and its impurities. The data is representative of findings from such studies and demonstrates the acceptable variations in system suitability parameters (e.g., resolution, tailing factor) when method parameters are altered.

Table 1: Robustness Study of HPLC Method for Cetirizine and its Impurities

| Parameter | Variation | Resolution (Cetirizine vs. Nearest Impurity) | Tailing Factor (Cetirizine) | Remarks |

|---|---|---|---|---|

| Mobile Phase pH | 5.3 | 2.2 | 1.1 | Resolution and tailing factor remain within acceptable limits, indicating the method is robust to minor pH changes. |

| 5.5 (Nominal) | 2.5 | 1.2 | ||

| 5.7 | 2.4 | 1.2 | ||

| Acetonitrile Content in Mobile Phase (%) | 24 | 2.1 | 1.1 | Slight variations in the organic solvent ratio do not significantly affect the separation. |

| 25 (Nominal) | 2.5 | 1.2 | ||

| 26 | 2.6 | 1.3 | ||

| Column Temperature (°C) | 28 | 2.4 | 1.2 | The method demonstrates good thermal stability. |

| 30 (Nominal) | 2.5 | 1.2 | ||

| 32 | 2.5 | 1.3 |

Furthermore, the transferability of analytical methods for cetirizine impurities has been successfully demonstrated. A study on the modernization of the USP organic impurity method for cetirizine hydrochloride tablets showed that the method could be successfully transferred from a traditional HPLC system to a more modern UHPLC (Ultra-High-Performance Liquid Chromatography) system. This transfer resulted in significantly shorter analysis times without compromising the quality of the data, highlighting the robustness and transferability of the analytical methodology.

Application of Orthogonal Analytical Techniques in Comprehensive Impurity Assessment

To ensure a comprehensive and accurate impurity profile, it is often necessary to employ orthogonal analytical techniques. Orthogonal methods are based on different separation principles, which increases the probability of detecting any co-eluting or unexpected impurities that might be missed by a single method.

For the assessment of this compound and other related substances, a combination of chromatographic and electrophoretic techniques can provide a more complete picture. While reversed-phase HPLC is the most common method, techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE) offer different selectivity and detection capabilities.

A non-target impurity profiling study of marketplace cetirizine using high-resolution mass spectrometry (LC/HRMS) successfully identified 16 differential impurities, showcasing the power of this orthogonal technique in revealing the complete impurity profile. UPLC-MS provides not only separation based on polarity but also mass information, which is invaluable for the identification and structural elucidation of unknown impurities.

Capillary electrophoresis, on the other hand, separates molecules based on their charge-to-size ratio in an electric field. This technique is particularly useful for separating charged species and can be a powerful orthogonal method to HPLC for the analysis of ionizable compounds like cetirizine and its impurities.

The following interactive data table compares the typical results that might be obtained from different orthogonal analytical techniques for the analysis of this compound.

Table 2: Comparison of Orthogonal Analytical Techniques for this compound

| Technique | Principle of Separation | Reported Limit of Detection (LOD) | Key Advantages for Impurity Profiling |

|---|---|---|---|

| HPLC-UV | Partitioning based on polarity | ~0.05 µg/mL | Robust, widely available, and suitable for routine quality control. |

| UPLC-MS/MS | Partitioning based on polarity and mass-to-charge ratio | <0.01 µg/mL | High sensitivity, specificity, and provides structural information for impurity identification. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field based on charge-to-size ratio | ~0.1 µg/mL | High separation efficiency, low sample and reagent consumption, and provides orthogonal selectivity to HPLC. |

Impurity Control Strategies in Pharmaceutical Development and Manufacturing for Cetirizine Glycerol Ester Impurity

Raw Material Quality Control and Excipient Selection Principles

The quality of raw materials, including the API and excipients, is a foundational element in preventing the formation of impurities. Rigorous quality control and thoughtful excipient selection are the first line of defense against the generation of Cetirizine (B192768) Glycerol (B35011) Ester Impurity.

The primary reaction leading to this impurity is the esterification of cetirizine with polyols like glycerol and sorbitol, which are often used in oral solutions. nih.govresearchgate.net Studies have shown that this reaction can occur even at relatively low temperatures, with over 1% of cetirizine converting to a monoester within a week at 40°C in concentrations similar to those in marketed products. nih.govresearchgate.net

Key principles for raw material quality control and excipient selection include:

Minimizing Reactive Excipients: The most direct strategy is to avoid or minimize the use of excipients known to react with cetirizine. Glycerol, sorbitol, and other polyols with hydroxyl groups are prime candidates for this esterification reaction. researchgate.netnih.gov Polyethylene glycols (PEGs) have also been shown to react with cetirizine through esterification. sigmaaldrich.com

Assessing Excipient Purity: The presence of reactive impurities within excipients can also contribute to degradation. For instance, trace amounts of aldehydes or acids in excipients can potentially catalyze or participate in side reactions. nih.gov

Supplier Qualification: Establishing stringent specifications for raw materials and ensuring that suppliers consistently meet these standards is critical. This includes testing for the presence of known reactive species.

Drug-Excipient Compatibility Studies: Thorough compatibility studies should be conducted during pre-formulation to identify potential interactions between cetirizine and proposed excipients under accelerated conditions of heat and humidity.

Table 1: Excipients Known to React with Cetirizine to Form Ester Impurities

| Excipient | Type of Reaction | Reference |

|---|---|---|

| Glycerol | Esterification | nih.govresearchgate.net |

| Sorbitol | Esterification | nih.govresearchgate.net |

| Polyethylene Glycols (PEGs) | Esterification | sigmaaldrich.com |

| Mannitol | Transesterification | researchgate.net |

| Xylitol | Transesterification | researchgate.net |

Process Analytical Technology (PAT) and In-Process Control Mechanisms

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. sigmaaldrich.com This approach is instrumental in monitoring and controlling the formation of Cetirizine Glycerol Ester Impurity.

In-process controls (IPCs) are checks performed during production to monitor and, if necessary, adjust the process to ensure that the intermediate and final product will conform to its specifications.

Application of PAT and IPCs for this compound:

Real-Time Monitoring: Spectroscopic techniques such as Near-Infrared (NIR), Raman, and Mid-Infrared (Mid-IR) spectroscopy can be implemented in-line or on-line to monitor the concentration of both cetirizine and the glycerol ester impurity in real-time during processing. pharmtech.com

Control of Critical Process Parameters (CPPs): PAT enables the identification and control of CPPs that influence the rate of esterification. These may include temperature, pH, and mixing speed. By maintaining these parameters within a defined design space, the formation of the impurity can be minimized.

Chromatographic Monitoring: High-Performance Liquid Chromatography (HPLC) is a key analytical tool for the separation and quantification of cetirizine and its impurities. molnar-institute.com While typically an offline method, rapid HPLC techniques can be used for at-line monitoring to provide timely feedback on impurity levels.

Table 2: PAT Tools and Their Application in Controlling this compound

| PAT Tool | Application | Potential Benefit |

|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Real-time monitoring of reactant and product concentrations | Immediate detection of deviations from desired process conditions |

| Raman Spectroscopy | In-line analysis of molecular composition | Non-invasive monitoring of the esterification reaction |

Application of Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. jbino.com The QbD framework is particularly well-suited for managing impurities like the this compound.

The application of QbD in this context involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final drug product, with a specific limit for the this compound.

Identifying Critical Quality Attributes (CQAs): The level of the this compound is a CQA, as it has the potential to impact the safety and efficacy of the product.

Risk Assessment: A risk assessment is conducted to identify and rank the factors that could influence the formation of the impurity. This includes raw material attributes (e.g., glycerol concentration) and process parameters (e.g., temperature, processing time).

Developing a Design Space: Through Design of Experiments (DoE), a design space is established. This is the multidimensional combination and interaction of input variables (e.g., excipient levels, process parameters) that have been demonstrated to provide assurance of quality. Operating within this design space ensures that the level of the this compound remains below the acceptance criteria. nih.govresearchgate.net

Implementing a Control Strategy: The control strategy includes the controls on raw materials, in-process controls, and final product specifications to ensure that the product consistently meets its QTPP. This strategy is a direct outcome of the process understanding gained through the QbD approach. jbino.com

Lifecycle Management: The QbD approach extends to the entire product lifecycle, with continuous monitoring and improvement to ensure that the control strategy remains effective.

By employing a QbD approach, manufacturers can move from a reactive "testing to quality" paradigm to a proactive "building quality in" model, resulting in a more robust and reliable process for producing cetirizine drug products with minimal levels of the glycerol ester impurity. researchgate.net

Regulatory Landscape and Pharmacopoeial Compliance Pertaining to Cetirizine Glycerol Ester Impurity

International Harmonization Council (ICH) Guidelines on Impurities (Q3A, Q3B, M7)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory authorities globally. These guidelines provide a scientific and risk-based approach to the control of impurities in drug substances and drug products.

ICH Q3A(R2): Impurities in New Drug Substances europa.eugmp-compliance.org

This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.org It classifies impurities into organic, inorganic, and residual solvents. ich.org The Cetirizine (B192768) Glycerol (B35011) Ester Impurity would fall under the category of an organic impurity.

Key tenets of ICH Q3A(R2) include:

Reporting Threshold: A level above which an impurity must be reported in the registration application. ich.org

Identification Threshold: A level above which an impurity must be identified. ich.orgslideshare.net

Qualification Threshold: A level above which an impurity's safety must be established. ich.orgslideshare.net

The specific thresholds are determined by the maximum daily dose of the drug substance. ich.org For any new impurity, or one present at a significantly higher level than in batches used for safety and clinical studies, a thorough qualification process is required. ich.org

ICH Q3B(R2): Impurities in New Drug Products europa.eugmp-compliance.org

Complementary to Q3A, this guideline focuses on impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients or the container closure system. ich.orgfda.gov The formation of a Cetirizine Glycerol Ester Impurity could potentially occur during the formulation or storage of a cetirizine-containing liquid dosage form that includes glycerol as an excipient.

ICH Q3B(R2) establishes thresholds for reporting, identifying, and qualifying degradation products in new drug products. ich.orgikev.org These thresholds are also linked to the maximum daily dose of the drug product. ikev.org

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities europa.eufda.govtga.gov.au

This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eufederalregister.gov It is particularly crucial for impurities that have the potential to damage DNA, even at very low levels. aquigenbio.com

The M7 guideline outlines a process for:

Identifying potential mutagenic impurities based on their structure.

Conducting a hazard assessment to determine if an impurity is mutagenic.

Establishing a control strategy based on the assessment.

For a this compound, a structural assessment would be the first step to determine if it contains any structural alerts for mutagenicity. If so, further assessment and control measures as outlined in ICH M7 would be necessary.

| ICH Guideline | Focus Area | Relevance to this compound |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances | Applicable if the impurity is formed during the synthesis of the cetirizine active pharmaceutical ingredient (API). europa.euich.org |

| ICH Q3B(R2) | Impurities in New Drug Products | Applicable if the impurity is a degradation product formed in the final drug product, especially in liquid formulations containing glycerol. europa.euich.org |

| ICH M7(R2) | Mutagenic Impurities | Requires a safety risk assessment to determine if the impurity has mutagenic potential based on its chemical structure. europa.eutga.gov.au |

Pharmacopoeial Standards and Monographs for Cetirizine Impurities (e.g., USP, EP, BP)

Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) provide official standards for drug substances and products. oceanicpharmachem.com These standards include monographs that specify tests, procedures, and acceptance criteria for impurities.

While a specific monograph for "this compound" is not commonly found, the general monographs for Cetirizine Hydrochloride in these pharmacopoeias list several specified impurities. shimadzu.comshimadzu.comdrugfuture.com For instance, the USP and EP monographs for Cetirizine Hydrochloride detail analytical procedures, typically using High-Performance Liquid Chromatography (HPLC), to control a list of known related substances. shimadzu.comdrugfuture.comwaters.com

The European Pharmacopoeia (EP) monograph for cetirizine dihydrochloride (B599025) lists specified impurities labeled A, B, C, D, E, and F. drugfuture.com Similarly, the United States Pharmacopeia (USP) provides detailed methods for analyzing organic impurities in cetirizine hydrochloride. shimadzu.comshimadzu.comuspnf.com The British Pharmacopoeia (BP) also has standards for cetirizine impurities and provides reference standards for testing. sigmaaldrich.compharmacopoeia.compharmacopoeia.com

Any "unspecified impurity," which would include the this compound if not explicitly listed, is controlled by a general limit. If an unspecified impurity exceeds the identification threshold, its structure must be elucidated.

| Pharmacopoeia | Monograph Focus | Control of Unspecified Impurities like this compound |

|---|---|---|

| United States Pharmacopeia (USP) | Provides procedures for organic impurity analysis in Cetirizine Hydrochloride. shimadzu.comshimadzu.com | Unspecified impurities are controlled by general limits, and identification is required if thresholds are exceeded. uspnf.com |

| European Pharmacopoeia (EP) | Lists specified impurities (A, B, C, D, E, F) for Cetirizine Dihydrochloride. drugfuture.com | Other detectable impurities are limited by a general acceptance criterion for unspecified impurities. drugfuture.com |

| British Pharmacopoeia (BP) | Provides standards and reference materials for cetirizine impurities. sigmaaldrich.compharmacopoeia.compharmacopoeia.com | Sets limits for other secondary peaks and total impurities in its monograph for Cetirizine Tablets. drugfuture.com |

Risk Assessment and Control of Potential Impurities

A systematic risk assessment is a cornerstone of modern pharmaceutical development and manufacturing. ispe.orgraps.org The goal is to identify, analyze, and evaluate potential risks to product quality and to implement appropriate control measures. ispe.org

For the this compound, the risk assessment process would involve:

Risk Identification: Understanding the potential for the formation of this impurity. This includes evaluating the synthetic route of the API and the composition of the drug product. The presence of glycerol as an excipient in a liquid formulation of cetirizine would be a key risk factor.

Risk Analysis: Evaluating the probability of the impurity forming and the severity of its potential impact on patient safety. ispe.org This would involve considering factors such as storage conditions and the reactivity of the starting materials.

Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria. ispe.org This step helps in deciding whether the risk is acceptable or requires mitigation.

Based on the risk assessment, a control strategy is developed. This strategy can include:

Control of Raw Materials: Ensuring the quality of starting materials and excipients. veeprho.com

Process Controls: Implementing in-process controls to minimize impurity formation during manufacturing. veeprho.com

Specification Setting: Establishing appropriate acceptance criteria for the impurity in the drug substance and/or drug product.

Stability Studies: Monitoring the formation of the impurity over the shelf-life of the product. fbpharmtech.com

Post-Approval Change Management and Continuous Monitoring for Impurities

The regulatory landscape extends beyond the initial approval of a drug. Manufacturers are required to manage and report any changes made to the manufacturing process, formulation, or specifications of a drug product throughout its lifecycle. fda.govthefdagroup.com

If a change has the potential to impact the impurity profile, such as a change in the supplier of an excipient or a modification to the manufacturing process, a thorough evaluation is necessary. premierconsulting.com This often involves comparative studies between pre- and post-change batches to ensure that the levels of existing impurities remain within acceptable limits and that no new impurities are formed at significant levels. premierconsulting.comregulations.gov

Continuous monitoring of the impurity profile of the drug product is also a critical aspect of post-approval quality management. This is typically achieved through an ongoing stability testing program. Any unexpected trends in impurity levels would trigger an investigation and potentially require regulatory notification and action.

Q & A

Q. How does Cetirizine Glycerol Ester Impurity form in pharmaceutical formulations?

this compound arises from esterification reactions between the carboxylic acid group of cetirizine and hydroxyl-containing excipients like glycerol. This reaction is accelerated under heat and moisture during formulation processing. For example, heating cetirizine with glycerol at 70°C for 20 minutes in aqueous solutions results in detectable ester formation . The impurity exists as diastereomers due to stereochemical variations in the glycerol moiety .

Q. What analytical methods are used to detect and quantify this compound?

Reverse-phase HPLC with gradient elution is the primary method. A validated protocol uses a CAPCELL PAK C18 column (4.6 × 250 mm, 5 µm) and a mobile phase of acetonitrile-water (pH 1.5, adjusted with phosphoric acid) under gradient conditions (17:83 to 35:65). Detection at 230 nm resolves cetirizine glycerol esters (retention times: ~7–11 minutes) from other impurities like propylene glycol esters . UPLC-HRMS is recommended for high-resolution structural confirmation .

Q. What factors influence the formation of this compound during manufacturing?

Key factors include:

- Excipient selection : Polyols (glycerol, propylene glycol) directly participate in esterification .

- Temperature and pH : Elevated temperatures (>60°C) and acidic conditions (pH 1.5–3.0) accelerate reaction kinetics .

- Formulation design : Liquid oral dosage forms (e.g., solutions, drops) are more prone to impurity formation due to solvent-mediated reactivity .

Advanced Research Questions

Q. How can researchers resolve diastereomers of this compound for structural characterization?

Advanced chromatographic separation employs a UPLC HSS-C18 column (150 × 2.1 mm, 1.7 µm) with 20 mmol·L⁻¹ ammonium acetate (0.1% acetic acid)-methanol gradient elution. This method achieves baseline resolution of diastereomers (e.g., cetirizine glyceride I and II) with mass spectrometry (MS/MS) confirming stereochemistry via fragmentation patterns .

Q. What validation parameters are critical for quantifying this compound in regulatory submissions?

Method validation should include:

- Linearity : R² ≥ 0.999 over 0.1–150% of the specification limit .

- Accuracy : Recovery rates of 97–103% via spiked placebo samples .

- Precision : ≤2% RSD for intraday/interday variability .

- LOD/LOQ : Typically 0.03% and 0.1% (w/w), respectively, relative to cetirizine .

Q. How can forced degradation studies elucidate the stability of this compound?

Stress testing under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (70°C) conditions identifies degradation pathways. For example, oxidative stress may cleave the ester bond, while thermal stress increases diastereomer interconversion. LC/HRMS with multivariate analysis (e.g., PCA, OPLS-DA) can differentiate degradation products from process-related impurities .

Q. What strategies mitigate data contradictions in impurity profiling across different formulations?

Q. How do regulatory frameworks address this compound in generic drug development?

The impurity must be included in the drug substance specification if levels exceed ICH Q3B thresholds (e.g., ≥0.15%). Justification for absence requires:

- Compatibility studies : Demonstrate no ester formation in formulation prototypes .

- Stability data : Show no increase in impurity over shelf life under ICH storage conditions .

Methodological Tables

Q. Table 1. HPLC Conditions for Cetirizine Glycerol Ester Separation

| Parameter | Specification |

|---|---|

| Column | CAPCELL PAK C18 (4.6 × 250 mm, 5 µm) |

| Mobile Phase | Gradient: Acetonitrile-water (pH 1.5) from 17:83 to 35:65 over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Retention Times | Cetirizine glyceride I: ~7.5 min; Cetirizine glyceride II: ~8.8 min |

Q. Table 2. Key Validation Parameters for Impurity Quantification

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (R²) | ≥0.999 |

| Accuracy | 97–103% recovery |

| Precision (% RSD) | ≤2% (intraday), ≤3% (interday) |

| LOQ | 0.1% (w/w) relative to cetirizine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.